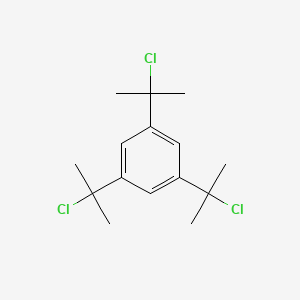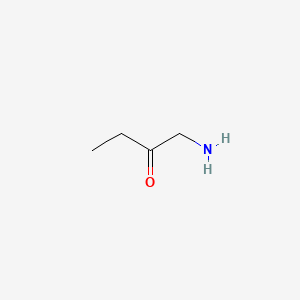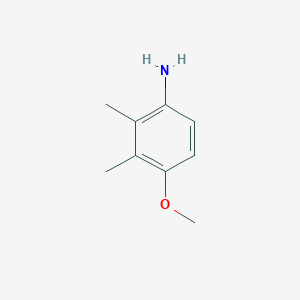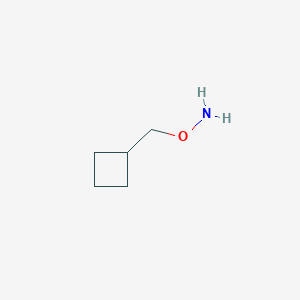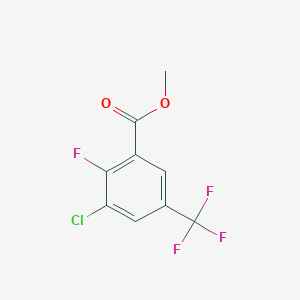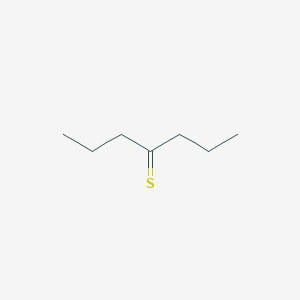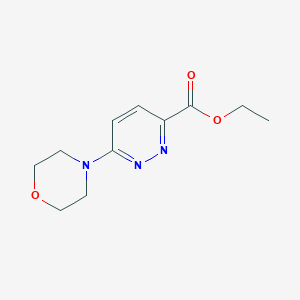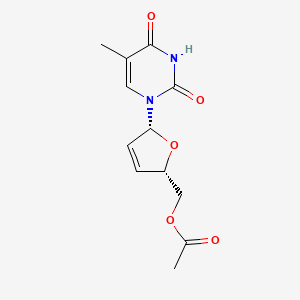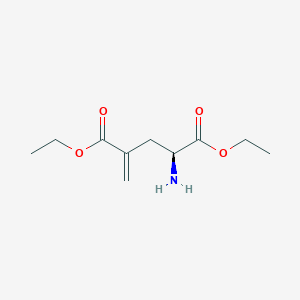![molecular formula C26H15N B3057261 9,9'-Spirobi[fluorene]-2-carbonitrile CAS No. 782504-06-7](/img/structure/B3057261.png)
9,9'-Spirobi[fluorene]-2-carbonitrile
Descripción general
Descripción
9,9’-Spirobi[fluorene]-2-carbonitrile is a blue light emitting material used in organic light emitting diodes (OLEDs) and electroluminescent devices . It is a polyfluorene with carbon atoms of the methylene bridge connected to two fluorene molecules .
Synthesis Analysis
The synthesis of 9,9’-Spirobi[fluorene]-2-carbonitrile involves FeCl3-mediated oxidative polymerization, Friedel–Crafts polymerization, and competitive oxidative/Friedel–Crafts polymerization . Another synthesis method involves using 2-bromochlorobenzene as a raw material, which reacts with phenylmagnesium bromide and then with bromofluorenone at 50-100°C in a methyltetrahydrofuran solvent .Molecular Structure Analysis
The molecular structure of 9,9’-Spirobi[fluorene]-2-carbonitrile is characterized by a square planar tetracarboxylate ligand . It has a robust structure and two perpendicularly arranged π systems .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 9,9’-Spirobi[fluorene]-2-carbonitrile include FeCl3-mediated oxidative polymerization, Friedel–Crafts polymerization, and competitive oxidative/Friedel–Crafts polymerization .Physical And Chemical Properties Analysis
9,9’-Spirobi[fluorene]-2-carbonitrile has a low-lying LUMO energy level of −4.11 eV, which is similar to that of PCBM, but with intensive light absorption ability in the range 450–550 nm . It also has a high specific surface area, open metal sites under activation, and promising hydrogen uptake capacity .Mecanismo De Acción
Safety and Hazards
When handling 9,9’-Spirobi[fluorene]-2-carbonitrile, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Propiedades
IUPAC Name |
9,9'-spirobi[fluorene]-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H15N/c27-16-17-13-14-21-20-9-3-6-12-24(20)26(25(21)15-17)22-10-4-1-7-18(22)19-8-2-5-11-23(19)26/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEGUSIXBDKCPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631029 | |
| Record name | 9,9'-Spirobi[fluorene]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9'-Spirobi[fluorene]-2-carbonitrile | |
CAS RN |
782504-06-7 | |
| Record name | 9,9'-Spirobi[fluorene]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



